
N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide” is a chemical compound with the empirical formula C16H15N3O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “this compound” is 265.31 . The SMILES string representation of the molecule isO=C(C1=CC=CC(C)=C1)NCC(N2)=NC3=C2C=CC=C3 . This provides a linear representation of the molecular structure . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 265.31 . The compound does not have a flash point, indicating that it is not flammable .Scientific Research Applications
Anticancer Potential
Research into benzimidazole derivatives, including compounds structurally related to N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide, has revealed potential anticancer properties. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. For example, Ghani and Mansour (2011) synthesized palladium(II) and platinum(II) complexes containing benzimidazole ligands, which demonstrated activity against breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cell lines, comparable to cis-platin (Ghani & Mansour, 2011). Similarly, Romero-Castro et al. (2011) reported the synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents, with one compound showing selective cytotoxic activity against the A549 cell line (Romero-Castro et al., 2011).
Antimicrobial and Antifungal Activities
Benzimidazole derivatives have also been investigated for their antimicrobial and antifungal activities. Shankar et al. (2018) synthesized a series of benzimidazole analogs that demonstrated significant antimicrobial potential against various bacterial and fungal strains, supporting the role of these compounds in addressing microbial resistance (Shankar et al., 2018).
Corrosion Inhibition
The inhibitive action of benzimidazole derivatives on the corrosion of metals has been a subject of interest in materials science. Khaled (2003) studied the effectiveness of benzimidazole derivatives in inhibiting the corrosion of iron in hydrochloric acid solutions, demonstrating their potential in protecting metals from corrosion (Khaled, 2003).
DNA Binding and Gene Expression Modulation
Compounds with a benzimidazole moiety have been explored for their ability to bind to DNA and modulate gene expression. Al-Mudaris et al. (2013) studied compounds consisting of benzyl vanillin and benzimidazole structures for their anticancer activity and found that these compounds showed strong DNA binding activity, indicating their potential in gene therapy and cancer treatment (Al-Mudaris et al., 2013).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide is tubulin proteins . Tubulin proteins are essential for the formation of microtubules, which are crucial for cell division and structure.
Mode of Action
This compound interacts with its target by binding to the tubulin proteins . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the cell division pathway . By disrupting microtubule assembly, it prevents the formation of spindles necessary for chromosome segregation during cell division. This leads to cell cycle arrest at the G2/M phase .
Pharmacokinetics
It is known that benzimidazole derivatives generally have good absorption and distribution profiles .
Result of Action
The result of this compound’s action is cell cycle arrest at the G2/M phase . This can lead to cell death, making the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of many drugs .
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-6-4-5-11(9-12)16(20)17-10-15-18-13-7-2-3-8-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBMTFYTVUILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

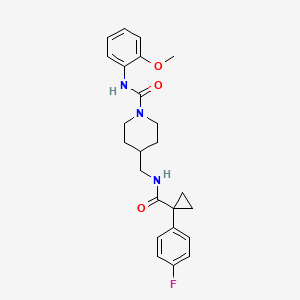
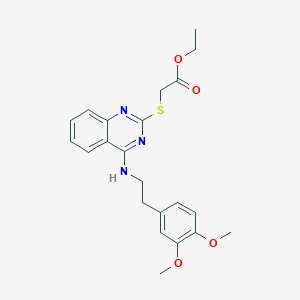

![1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B2426555.png)
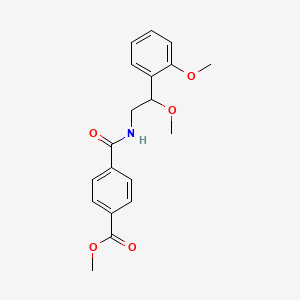
![ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2426558.png)
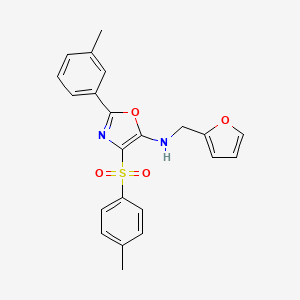
![3-amino-N-(2,5-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2426561.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2426564.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B2426566.png)
![N~2~-(3-pyridylmethyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B2426568.png)
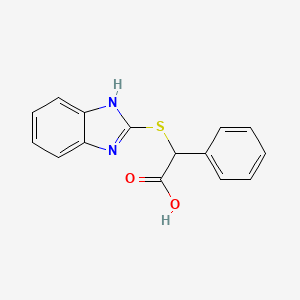
![5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2426570.png)